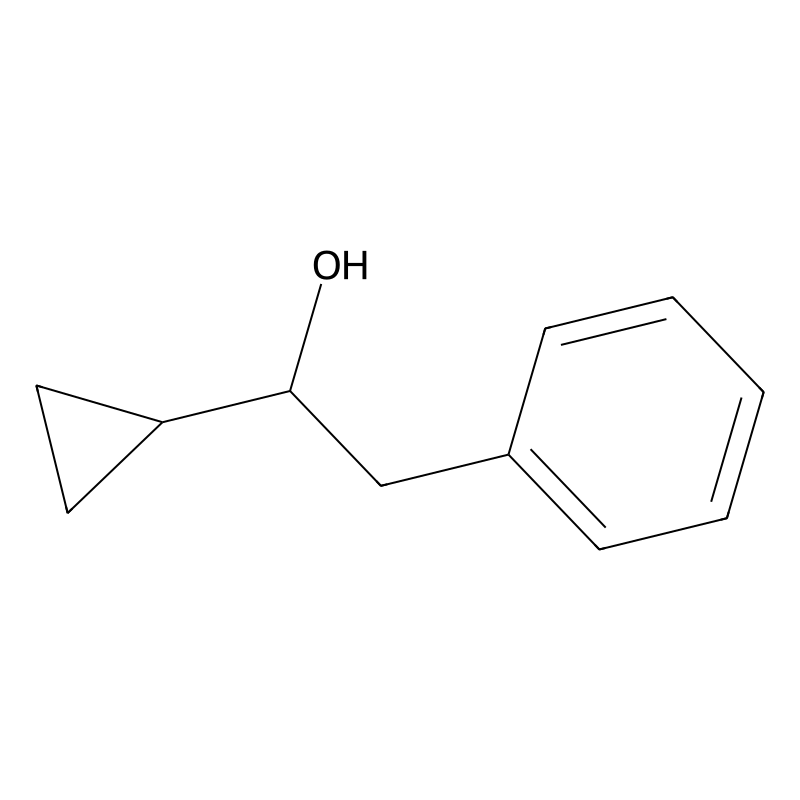

1-Cyclopropyl-2-phenylethanol

Content Navigation

Standard alcohols cannot utilize cyclopropyl ring strain, limiting access to certain carbocyclic transformations.

- Catalytic dehydrative ring-opening cyclization enables efficient dihydronaphthalene synthesis with high yield.

- Regioselective acyclic chain installation minimizes purification by forming a single regioisomer.

- Kinetic resolution provides enantiomerically pure chiral building blocks.

SMolecule provides this reagent at ≥97% purity, ready for immediate global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Cyclopropyl-2-phenylethanol (CAS: 18729-52-7) is a secondary alcohol that functions as a versatile synthetic building block. Its core value proposition stems from the cyclopropyl carbinol motif, where the inherent ring strain of the three-membered ring can be strategically released in catalyzed reactions. [1] This property enables specific ring-opening and ring-expansion transformations that are inaccessible with simple acyclic or aromatic alcohols, providing controlled access to complex carbocyclic and acyclic structures. [2]

Research Fit

References

- [1] Petty, G. W. P., & Schipper, D. J. (2016). Calcium-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols Derived from Donor–Acceptor Cyclopropanes. Organic Letters, 18(17), 4308–4311.

- [2] Gicquel, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 666–677.

Direct substitution with common analogs such as 2-phenylethanol or 1-phenylethanol will result in complete failure for synthetic pathways that leverage cyclopropane's ring strain. [1] These simpler alcohols lack the three-membered ring and therefore cannot undergo the characteristic, high-yield ring-opening or rearrangement reactions that define the utility of 1-cyclopropyl-2-phenylethanol. [2] Procuring a non-cyclopropyl analog eliminates access to specific bond-cleavage and cyclization strategies, making it unsuitable for syntheses where this reactivity is the key transformation step.

Substitution Risk

References

- [1] Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

- [2] Petty, G. W. P., & Schipper, D. J. (2016). Calcium-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols Derived from Donor–Acceptor Cyclopropanes. Organic Letters, 18(17), 4308–4311.

Fused Ring System Synthesis via Ring-Opening Cyclization

Aryl cyclopropyl carbinols, including the structural class of 1-cyclopropyl-2-phenylethanol, undergo a highly efficient calcium-catalyzed dehydrative, ring-opening cyclization to afford aryl-fused cyclohexa-1,3-dienes. In a representative reaction, the corresponding cyclopropyl carbinol yielded the cyclized product in 97% yield. [1] This specific transformation is fundamentally impossible with a comparator like 2-phenylethanol, which lacks the strained cyclopropyl ring required for the key ring-opening step.

| Evidence Dimension | Yield in Ring-Opening Cyclization |

| Target Compound Data | Up to 97% Yield (for a representative aryl cyclopropyl carbinol) |

| Comparator Or Baseline | 2-Phenylethanol (Acyclic Analog): 0% Yield (Cannot undergo reaction) |

| Quantified Difference | Enables a high-yield reaction pathway that is completely inaccessible with the non-cyclopropyl analog. |

| Conditions | Calcium-catalyzed dehydrative cyclization. |

This compound is the correct choice for efficiently constructing complex, fused-ring carbocycles in a single, high-yield transformation.

Regioselective C-C Bond Cleavage Control

In tandem Heck-ring-opening reactions, the hydroxyl group of the cyclopropyl carbinol moiety directs the regioselectivity of the C-C bond cleavage. Studies on related systems show that the reaction proceeds with high selectivity to cleave the C1-C2 bond, leading to the formation of a single major regioisomer. [1] For example, computational analysis shows the transition state for the selective C1-C2 cleavage is 3.4 kcal/mol lower in energy than the alternative pathway, consistent with the observed formation of a single E-isomer. [1] This contrasts with substrates lacking such directing groups, which can lead to mixtures of regioisomers and reduced process efficiency.

| Evidence Dimension | Regioselectivity of Ring-Opening (ΔG of Transition States) |

| Target Compound Data | ΔG = 3.4 kcal/mol lower for selective C1-C2 cleavage pathway |

| Comparator Or Baseline | Alternative C1-C3 cleavage pathway |

| Quantified Difference | High kinetic preference for a single regioisomeric product. |

| Conditions | Tandem Heck–Ring-Opening; DFT computational analysis. |

This compound provides predictable control over which bond breaks, ensuring higher purity and yield of the desired acyclic product without costly separation of isomers.

Chiral Building Block Precursor

The secondary alcohol structure of 1-cyclopropyl-2-phenylethanol makes it an ideal substrate for creating enantiomerically pure materials through kinetic resolution or as a target for asymmetric synthesis. For the broader class of vinyl and aryl cyclopropyl alcohols, one-pot enantioselective methods have been developed that yield products with high stereochemical purity, often exceeding 93% enantiomeric excess (ee) and >19:1 diastereomeric ratios (dr). [1] Procuring the racemic alcohol provides a direct precursor for these resolutions, whereas starting with an achiral analog like 2-phenylethanol would require additional, often lower-yielding steps to introduce a stereocenter.

| Evidence Dimension | Achievable Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) |

| Target Compound Data | >93% ee, >19:1 dr (for related syn-vinylcyclopropyl alcohols) |

| Comparator Or Baseline | Achiral analogs (e.g., 2-phenylethanol) |

| Quantified Difference | Provides a direct pathway to high enantiopurity materials. |

| Conditions | One-pot enantioselective dienylation followed by in situ alkoxide-directed cyclopropanation. |

This compound is a cost-effective entry point for the synthesis of valuable, enantiopure downstream products, crucial in pharmaceutical and fine chemical applications.

Fused Polycyclic Aromatic Synthesis

Where the primary objective is the efficient, high-yield synthesis of functionalized dihydronaphthalenes or other fused (hetero)aryl systems. The compound's ability to undergo catalytic, dehydrative ring-opening cyclization makes it a superior choice over multi-step classical methods. [1]

Acyclic Fragments with Defined Regiochemistry

In multi-step syntheses requiring the installation of an acyclic carbon chain with predictable connectivity. The hydroxyl-directed ring-opening ensures the formation of a single major regioisomer, improving process efficiency and minimizing the need for purification of byproducts. [2]

Chiral Pharmaceutical Intermediates

As a starting material for producing enantiomerically pure compounds. The secondary alcohol is suitable for well-established enzymatic or chemical kinetic resolution protocols, providing access to valuable chiral building blocks that cannot be sourced directly from achiral precursors. [3]

Application Fit Matrix

References

- [1] Petty, G. W. P., & Schipper, D. J. (2016). Calcium-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols Derived from Donor–Acceptor Cyclopropanes. Organic Letters, 18(17), 4308–4311.

- [2] Gicquel, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 666–677.

- [3] Ghattas, C. S., et al. (2010). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. Organic letters, 12(7), 1488–1491.

XLogP3

Explore Compound Types